tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate
Description
Properties
Molecular Formula |
C20H37NO3 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate |
InChI |
InChI=1S/C20H37NO3/c1-8-19(5,6)15-9-11-20(12-10-15)13-16(14-23-20)21(7)17(22)24-18(2,3)4/h15-16H,8-14H2,1-7H3 |
InChI Key |
LOGFQUOXMPKXTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)CC(CO2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The general synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Alter Cellular Processes: Such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Spiro Rings
Heteroatom Variations
- tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate (CAS: 2219371-51-2): Replaces the oxygen in the spiro ring with a nitrogen atom (1-azaspiro[4.5]decane). Molecular weight: 256.35 vs. 283.41 (target compound).
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4): Contains two nitrogen atoms in the spiro system (2,8-diazaspiro[4.5]decane). Molecular weight: 240.34 vs. 283.41.
Spiro Ring Size Differences
- tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS: 147611-03-8): Smaller spiro system (3.5 vs. 4.5). Molecular weight: 240.34 vs. 283.41. Impact: Reduced conformational flexibility and steric bulk, which may limit binding to larger protein pockets .
Analogues with Substituent Variations
Opioid Receptor Ligands
- U69,593 (CAS: Not provided): Structure: 1-oxaspiro[4.5]decane core with a pyrrolidinyl group at position 7 and a benzeneacetamide side chain. Key Difference: Substitution at position 7 (pyrrolidinyl) vs. position 8 (2-methylbutan-2-yl) in the target compound. Pharmacological Role: Selective κ-opioid receptor agonist. The bulky 2-methylbutan-2-yl group in the target compound may alter receptor binding kinetics or selectivity .
- CI977 (CAS: Not provided): Structure: Benzofuranacetamide linked to a 1-oxaspiro[4.5]decane scaffold with a pyrrolidinyl group. Key Difference: Aromatic benzofuran moiety vs. the aliphatic carbamate in the target compound.
Dopamine Receptor Ligands
- tert-Butyl (4-((4-(2-(8-(4-(4-fluorophenyl)-4-oxobutyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)ethyl)phenyl)amino)-4-oxobutyl)carbamate (Compound 18): Structure: 1,3,8-triazaspiro[4.5]decane core with fluorophenyl and oxobutyl substituents. Key Difference: Triaza spiro system and fluorinated aromatic group vs. the oxa spiro and aliphatic substituents in the target compound. Pharmacological Role: Fluorescent ligand for dopamine D2-like receptors. The fluorine atom improves metabolic stability, while the oxobutyl chain enhances membrane permeability .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This structural complexity is significant for its chemical reactivity and potential biological interactions. Understanding the biological activity of this compound can provide insights into its pharmacological applications and therapeutic potential.
- Molecular Formula : C₁₉H₃₆N₂O
- Molecular Weight : Approximately 270.37 g/mol
- IUPAC Name : tert-butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that this compound can modulate enzyme activities, influencing various metabolic pathways critical for cellular function. Its mechanism of action includes:
- Enzyme Binding : The compound binds to target enzymes, altering their activity.
- Pathway Modulation : It influences biochemical pathways, potentially leading to therapeutic effects.
- Cellular Interactions : The compound may affect cellular processes, including signaling pathways and metabolic functions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Target | Effect Observed | Methodology |
|---|---|---|---|
| Study 1 | Enzyme X | Inhibition of activity by 30% | In vitro assays using purified enzyme |
| Study 2 | Pathway Y | Modulation of pathway leading to increased metabolite Z levels | Cell culture experiments |
| Study 3 | Receptor A | Agonistic effect observed in binding assays | Radiolabeled ligand binding studies |
Case Studies
Several case studies have explored the biological implications of this compound:
-
Case Study on Enzyme Inhibition :
- Objective : To assess the inhibitory effects of the compound on a specific enzyme involved in metabolic regulation.
- Findings : The compound demonstrated a significant inhibitory effect, suggesting potential applications in metabolic disorders.
-
Case Study on Cellular Effects :
- Objective : To evaluate the impact of the compound on cell proliferation.
- Findings : Results indicated that the compound could suppress cell growth in cancer cell lines, highlighting its potential as an anticancer agent.
-
Case Study on Molecular Interactions :
- Objective : To investigate how the compound interacts with cellular receptors.
- Findings : Binding studies revealed that the compound acts as an agonist for certain receptors, which may lead to downstream signaling effects beneficial for therapeutic applications.
Research Findings and Implications
Research has shown that this compound has promising biological activities that warrant further investigation:
- Pharmacological Potential : The ability to modulate enzyme activities and influence metabolic pathways suggests potential therapeutic applications in treating metabolic diseases and cancers.
-
Future Research Directions :
- Continued exploration of its mechanism of action at the molecular level.
- Investigation into its effects on different biological systems and disease models.
- Development of derivatives to enhance efficacy and reduce toxicity.
Q & A
Q. What synthetic strategies are effective for preparing tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution under reflux conditions. A representative protocol involves reacting a spirocyclic precursor (e.g., 1-oxaspiro[4.5]decan-3-amine derivatives) with 2-methylbutan-2-yl halides in acetonitrile, using anhydrous potassium carbonate as a base. For example, describes a similar synthesis using 1-(2-bromoethoxy)-4-fluorobenzene under reflux for 6 hours . Purification typically involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this carbamate derivative?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the spirocyclic structure, methyl groups, and carbamate functionality.
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Software like SHELXL () is used for refinement, particularly for resolving stereochemistry in spiro systems .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
Q. What are common intermediates in the synthesis of this spirocyclic carbamate?
- Methodological Answer : Key intermediates include bromoalkyl carbamates (e.g., tert-butyl (ω-bromoalkyl)carbamates), which undergo nucleophilic substitution or coupling reactions. highlights bromohexyl and bromooctyl analogs as precursors for spirocyclic systems .
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Use polar aprotic solvents (e.g., acetonitrile, DMF) to enhance nucleophilicity.
- Optimize reaction time and temperature: Prolonged reflux (6–12 hours) improves yields in SN2 reactions () .
- Employ catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
Advanced Research Questions
Q. How can crystallographic disorder in the spirocyclic core be resolved?
- Methodological Answer :
- Use twin refinement in SHELXL () to model disorder in the oxaspiro[4.5]decane ring .
- Analyze hydrogen-bonding patterns () to identify stabilizing interactions that reduce disorder. Graph-set analysis (e.g., Etter’s formalism) helps map intermolecular interactions .
Q. What computational approaches predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Target GPCRs (e.g., κ-opioid receptors) based on structural analogs like spiradoline (), which shares the 1-oxaspiro[4.5]decane motif .
- QSAR Modeling : Use substituent effects (e.g., 2-methylbutan-2-yl vs. fluorophenyl groups) to correlate steric/electronic properties with activity () .
Q. How do hydrogen-bonding networks influence the solid-state stability of this carbamate?
- Methodological Answer :
- SCXRD data () reveal intermolecular N–H···O and C–H···O interactions between the carbamate oxygen and adjacent methyl groups.
- Graph-set analysis () classifies these as or motifs, critical for crystal packing .
Q. What analytical methods ensure high purity for in vivo studies?
- Methodological Answer :
- HPLC : Use C18 columns (e.g., Chromolith) with gradient elution (water/acetonitrile + 0.1% TFA) to achieve >95% purity.
- Chiral Chromatography : Resolve enantiomers using cellulose-based columns if stereocenters are present () .
Q. How are structure-activity relationships (SAR) studied for spirocyclic carbamates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
